1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine
Description
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2/c1-3-26-21-14-17(8-9-20(21)25-2)15-23-10-12-24(13-11-23)16-18-6-4-5-7-19(18)22/h4-9,14H,3,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGGLRGLGXUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure
- IUPAC Name : 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
- Molecular Formula : C21H27FN2O2
- Molecular Weight : 358.4 g/mol
- Purity : Typically 95%.
Structural Features
The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology. The presence of ethoxy and methoxy groups enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Profile
This compound has been investigated for various pharmacological effects, primarily focusing on:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
- Serotonin Receptor Interaction : Its interaction with serotonin receptors indicates possible antidepressant effects, which are crucial in managing mood disorders .
Table 1: Summary of Biological Activities
The biological activity of the compound is attributed to its ability to interact with various neurotransmitter receptors. Studies have shown that it can inhibit specific enzymes related to tumor growth and inflammation, including:
- PI3-Kinase Inhibition : The compound has been noted for its inhibitory effects on Class I PI3-kinase enzymes, which are implicated in cancer progression and metastasis .
Case Studies
- Anticancer Activity : A study demonstrated that piperazine derivatives similar to this compound exhibited cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The IC50 values ranged significantly, indicating variable potency across different cell types .
- Neuropharmacological Effects : Research on multi-target ligands for dopamine and serotonin receptors highlighted the potential of this compound in treating schizophrenia by modulating neurotransmitter systems effectively .
Scientific Research Applications
Scientific Research Applications
The applications of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine can be categorized into several domains:
Medicinal Chemistry
This compound is being explored for its potential pharmacological properties, including:
- Neuroprotective Effects : Investigated for its ability to protect neurons from damage, which could lead to therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Studies suggest it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
Biochemical Probing
Due to its structural characteristics, this compound serves as a biochemical probe in research settings:
- Receptor Binding Studies : It shows promise in studying interactions with neurotransmitter receptors (e.g., serotonin and dopamine), which are critical in understanding various neurological disorders.
- Molecular Docking Simulations : These simulations help elucidate binding modes and affinities compared to known pharmacological agents.
Material Science
The unique chemical properties of this compound allow for potential applications in developing novel materials:
- Polymer Chemistry : It can be used as an intermediate for synthesizing functional polymers that exhibit specific chemical properties.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzyl Groups
Fluorine substitution is a common strategy to enhance bioavailability and target affinity. Key examples include:
Key Observations :
- Fluorine at the ortho position (as in the target compound) is associated with enhanced metabolic stability and target binding in piperazine derivatives .
- Trifluoromethyl groups (e.g., in ) increase lipophilicity and resistance to oxidative metabolism .
Alkoxy-Substituted Benzyl Derivatives
Alkoxy groups (e.g., methoxy, ethoxy) modulate electronic and steric properties:
Key Observations :
- Ethoxy and methoxy groups in the 3- and 4-positions (as in the target) are recurrent in compounds with neurological activity, such as sigma-1 receptor agonists (e.g., SA4503 in ) .
- Pyridinylmethyl substituents () introduce heteroaromaticity, which can enhance binding to enzymes or receptors .
Mixed Substituent Piperazine Derivatives
Compounds with diverse substituents highlight the versatility of piperazine scaffolds:
Key Observations :
- Methyl and trifluoromethyl groups () demonstrate how minor structural changes impact bioactivity and physicochemical properties .
- Methoxy groups on aryl rings (e.g., ) correlate with receptor affinity, particularly in neurological targets .
Q & A
Basic: What are the optimized synthetic routes for 1-(3-ethoxy-4-methoxybenzyl)-4-(2-fluorobenzyl)piperazine?
Methodological Answer:
Synthesis typically involves sequential alkylation of the piperazine core. For example:
Step 1: React piperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to attach the first benzyl group .
Step 2: Introduce the 2-fluorobenzyl group via nucleophilic substitution using 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DCM or DMF) at 50–60°C for 6–8 hours .
Purification: Use silica gel chromatography (ethyl acetate:hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key Parameters:
- Solvent choice (DMF enhances reactivity but may require rigorous drying).
- Stoichiometric control to prevent bis-alkylation .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of ethoxy/methoxy protons at δ 3.7–4.1 ppm, fluorobenzyl aromatic protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₃H₂₉FN₂O₂ requires m/z 396.2287) .
- HPLC-PDA: Assess purity (>98% at 254 nm) using a C18 column (acetonitrile:water = 70:30) .
Data Interpretation Tip: Compare spectra with structurally similar piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine triazoles) to resolve overlapping signals .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Substituent Variation: Systematically modify substituents on both benzyl groups (e.g., replace ethoxy with cyclopropylmethoxy or fluorobenzyl with chlorobenzyl) .
Biological Assays: Test derivatives in in vitro models (e.g., cancer cell lines for cytotoxicity or kinase inhibition assays for target engagement) .
Computational Docking: Use AutoDock Vina to predict binding affinity to targets like tubulin or tyrosine kinases, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with fluorobenzyl .
Case Study: Derivatives with bulkier substituents on the ethoxy group showed reduced cytotoxicity but improved kinase selectivity in HCT116 cells .
Advanced: How can researchers resolve contradictory activity data across different assay systems?
Methodological Answer:
Assay Validation: Ensure consistency in cell line provenance (e.g., ATCC certification) and assay conditions (e.g., serum concentration, incubation time) .
Orthogonal Assays: Confirm activity via complementary methods (e.g., SPR for binding affinity if cell-based assays show variability) .
Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in 2D vs. 3D cell models .
Example: A derivative showed potent activity in monolayer HeLa cells (IC₅₀ = 2 µM) but no effect in spheroid models due to poor penetration .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for neuroactive derivatives?
Methodological Answer:
Lipophilicity Optimization: Target logP 2–3 via substituent modification (e.g., replace methoxy with trifluoromethoxy to reduce polarity) .
Molecular Weight Control: Maintain MW < 450 Da (current compound: 396.4 Da) to enhance passive diffusion .
In Vitro BBB Models: Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) and efflux ratios. Piperazine derivatives with lower polar surface area (<80 Ų) often show improved transport .
Case Study: Ethoxy-to-propoxy substitution increased logP from 2.1 to 2.8, improving BBB penetration in rat models .
Advanced: How can computational methods guide target identification for this compound?
Methodological Answer:
Pharmacophore Modeling: Use Schrödinger Phase to identify critical features (e.g., piperazine NH as hydrogen bond donor, fluorobenzyl as aromatic hydrophobic group) .
Molecular Dynamics (MD): Simulate binding stability to kinases (e.g., EGFR, VEGFR2) over 100 ns trajectories; analyze RMSD/RMSF to confirm target engagement .
Off-Target Screening: Employ SwissTargetPrediction to assess risk of binding to GPCRs or ion channels .
Example: Docking studies predicted strong interaction with EGFR’s ATP-binding pocket (binding energy = -9.2 kcal/mol), validated by kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
